(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Overview
Description
(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C11H10N2O5 and its molecular weight is 250.21 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid is 250.05897142 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Material Science Applications
Polymer Synthesis : Compounds related to 4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid have been utilized in the synthesis of novel polymers. For example, derivatives like 4-(4-hydroxyphenyl)phthalazin-1-one, obtained from reactions involving similar benzoyl and hydroxy components, are used to produce high molecular weight linear polymers. These polymers exhibit high thermal stability and could potentially have applications in high-performance materials due to their thermooxidative stability and high glass transition temperatures (Tg's) approaching 300°C (Berard, Paventi, Chan, & Hay, 1994).
Biochemistry and Pharmaceutical Research
Antibacterial Activity : Derivatives of 4-aryl-2-hydroxy-4-oxo-2-butenoic (aroylpyruvic) acids, similar in structure to the compound of interest, have shown promise as antimicrobial agents. The β-N-(4-methoxybenzoyl)- and β-N-(3-nitrobenzoyl)hydrazides of these acids, obtained through specific synthesis processes, exhibited antibacterial activity, suggesting potential applications in developing new antimicrobial drugs (Zvereva, Milyutin, Bobrovskaya, & Odegova, 2005).
Environmental Science
Degradation of Environmental Pollutants : Research into the degradation pathways of phenolic pollutants, such as gallic acid (a compound related to 4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid), has led to the identification of bacterial clusters capable of utilizing these compounds. This research provides insights into the potential for bioremediation strategies to address phenolic pollution in natural environments. The characterization of such degradation pathways is crucial for developing technologies to mitigate the impact of phenolic compounds on the environment (Nogales, Canales, Jiménez-Barbero, Serra, Pingarrón, García, & Díaz, 2011).
Properties
IUPAC Name |
(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c14-8-4-2-1-3-7(8)11(18)13-12-9(15)5-6-10(16)17/h1-6,14H,(H,12,15)(H,13,18)(H,16,17)/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYDBSIHPGSBLF-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C=CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)/C=C/C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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